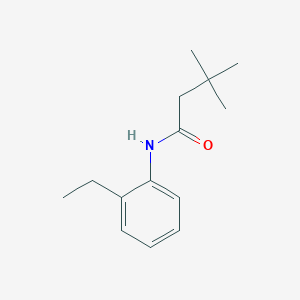

N-(2-ethylphenyl)-3,3-dimethylbutanamide

Description

N-(2-ethylphenyl)-3,3-dimethylbutanamide (CAS 335205-17-9) is an amide derivative characterized by a 2-ethylphenyl group attached to a 3,3-dimethylbutanamide backbone. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.323 g/mol . For instance, N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide (Compound A/encukalner) acts as a voltage-gated potassium channel modulator and is under investigation for seizure treatment .

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32g/mol |

IUPAC Name |

N-(2-ethylphenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C14H21NO/c1-5-11-8-6-7-9-12(11)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |

InChI Key |

KTUZUILQWHJZHL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)CC(C)(C)C |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(6-aminopyridin-2-yl)-3,3-dimethylbutanamide (7a): Replaces the 2-ethylphenyl group with a 6-aminopyridin-2-yl moiety. Synthesized via reaction of 2,6-diaminopyridine with 3,3-dimethylbutyryl chloride, this compound demonstrates the adaptability of the 3,3-dimethylbutanamide group to heteroaromatic systems. Its synthesis achieved moderate yields (exact yield unspecified) under anhydrous conditions .

- N-[4-(6-fluoro-3,4-dihydroisoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide (encukalner): Incorporates a fluorinated dihydroisoquinoline ring, enhancing electronic interactions for potassium channel modulation. This contrasts with the simpler ethylphenyl group in the target compound, underscoring the role of fluorine in improving target affinity .

Thioamide vs. Amide Derivatives

- N,N'-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(3,3-dimethylbutanethioamide) (5T): Replaces the amide oxygen with sulfur, forming a thioamide. 5T was synthesized in 95.1% yield, indicating robust reactivity of thioamide precursors .

- N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,3-dimethylbutanamide: Features a thiourea group and trichloroethyl chain, introducing steric bulk and electrophilic chlorine atoms. Such structural complexity may influence metabolic stability compared to the parent amide .

Bioactive Analogues with Modified Backbones

- MMV1557817: A trifluorobiphenyl-containing derivative inhibits Plasmodium M1/M17 aminopeptidases, demonstrating antiplasmodial activity (IC₅₀ = 11 nM). The trifluorobiphenyl group enhances hydrophobic interactions, a feature absent in the ethylphenyl variant .

- Butoctamide (N-(2-ethylhexyl)-3-hydroxybutanamide): Replaces the 3,3-dimethyl group with a hydroxyl, increasing polarity. Marketed as a sedative, this highlights how minor backbone alterations can shift therapeutic applications .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.